LogP Comparison: Target Compound vs. Des-Morpholino Analog Reveals 12-fold Higher TPSA-Driven Polarity
The target compound (LogP = 2.02, TPSA = 38.5 Ų) exhibits a markedly different polarity profile compared to its des-morpholino analog 2-methyl-2-phenylpropan-1-amine (CAS 21404-88-6, LogP = 2.15, PSA = 26.02 Ų). Although the LogP values are numerically close, the TPSA of the target compound is 48% higher (38.5 vs. 26.0 Ų), reflecting the contribution of the morpholine oxygen and ring nitrogen as additional hydrogen bond acceptors [1]. The target compound possesses three H-bond acceptors versus one for the des-morpholino analog. This difference is critical for applications where morpholine-mediated interactions (e.g., hinge-binding in kinase inhibitors, or interactions with GPCR polar residues) are essential components of the pharmacophore model. IMPORTANT CAVEAT: Direct head-to-head biological activity comparisons between these two compounds are not available in the published literature. The differentiation is based on computed physicochemical properties only.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and H-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 38.5 Ų; HBA = 3; LogP = 2.02 |
| Comparator Or Baseline | 2-Methyl-2-phenylpropan-1-amine (CAS 21404-88-6): TPSA = 26.0 Ų; HBA = 1; LogP = 2.15 |
| Quantified Difference | ΔTPSA = +12.5 Ų (48% increase); ΔHBA = +2 |
| Conditions | Computed physicochemical properties from PubChem (target) and Chemsrc/Molbase (comparator) |
Why This Matters
A TPSA of 38.5 Ų places the target compound within the favorable range for passive CNS penetration (typically < 60–70 Ų) while the additional HBA sites from the morpholine ring enable intermolecular interactions that the des-morpholino analog cannot achieve, making the target compound the correct procurement choice when morpholine-specific pharmacophore engagement is required.
- [1] PubChem Compound Summary for CID 28807055, 2-Methyl-2-[4-(morpholin-4-yl)phenyl]propan-1-amine. National Center for Biotechnology Information (2025). View Source
